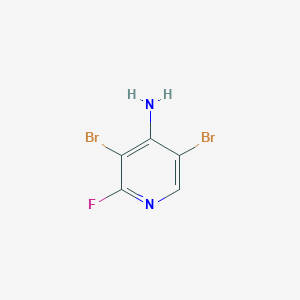

3,5-Dibromo-2-fluoropyridin-4-amine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The pyridine ring is a fundamental structural unit found in a multitude of natural products, pharmaceuticals, and agrochemicals. nih.govtandfonline.comnih.gov Its presence is noted in essential biomolecules such as the coenzymes NAD and NADP, as well as in various alkaloids. nih.govtandfonline.comnih.gov In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to the development of drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govtandfonline.comresearchgate.netrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for drug-receptor interactions and for improving the solubility of drug candidates. nih.gov Consequently, the development of synthetic methods to create novel pyridine derivatives remains a major focus for chemists. nih.gov

Role of Halogenation and Amination in Pyridine Functionalization

Halogenation and amination are two of the most critical processes for the functionalization of pyridine rings. nih.govresearchgate.net Halogen atoms, particularly bromine and chlorine, serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions. nih.gov These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the construction of complex molecular frameworks. nih.govchemrxiv.org However, the direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. nih.govchemrxiv.org

Amination introduces a key functional group that can participate in a wide range of chemical transformations, including the formation of amides, ureas, and more complex heterocyclic systems. researchgate.net The amino group can also significantly influence the electronic properties and biological activity of the pyridine derivative. The synthesis of aminohalopyridines is of particular interest as these compounds provide multiple reaction sites for sequential and selective functionalization. nih.gov

Overview of 3,5-Dibromo-2-fluoropyridin-4-amine as a Versatile Synthetic Intermediate

This compound is a polyfunctionalized pyridine that embodies the strategic combination of halogen and amine functionalities. abovchem.com The presence of two bromine atoms at the 3 and 5 positions, a fluorine atom at the 2-position, and an amino group at the 4-position makes this compound a highly versatile synthetic intermediate. Each functional group offers a distinct reactivity profile, allowing for selective chemical modifications. For instance, the bromine atoms can be selectively displaced or used in cross-coupling reactions, while the amino group can be acylated, alkylated, or diazotized. The fluorine atom can also influence the reactivity of the pyridine ring and can be a site for nucleophilic substitution under specific conditions.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1364917-13-4 |

| Molecular Formula | C₅H₃Br₂FN₂ |

| Molecular Weight | 269.90 g/mol |

Table 1: Physicochemical Properties of this compound. abovchem.com

Research Objectives and Scope for this compound

The primary research interest in this compound stems from its potential as a precursor for the synthesis of novel and complex heterocyclic compounds. The distinct reactivity of its multiple functional groups allows for a programmed, stepwise approach to building molecular complexity. Research in this area is focused on exploring the regioselective reactions of this intermediate. Key objectives include:

Developing selective cross-coupling reactions at the bromine positions.

Investigating the functionalization of the amino group.

Exploring the reactivity of the fluorine atom towards nucleophilic displacement.

Utilizing this intermediate in the total synthesis of natural products and the development of new pharmaceutical candidates.

By systematically studying the reactivity of this compound, chemists can unlock its full potential as a powerful tool in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-fluoropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2FN2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZSVJKIFBZOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)Br)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720907 | |

| Record name | 3,5-Dibromo-2-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364917-13-4 | |

| Record name | 3,5-Dibromo-2-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibromo 2 Fluoropyridin 4 Amine

Retrosynthetic Analysis of 3,5-Dibromo-2-fluoropyridin-4-amine

A retrosynthetic approach to this compound involves strategically disconnecting the target molecule to identify plausible starting materials. The primary disconnections would target the carbon-halogen and carbon-nitrogen bonds. One logical approach is to consider the sequential introduction of the bromine, fluorine, and amine substituents onto a pyridine (B92270) core. This could involve the initial fluorination of a pyridine derivative, followed by bromination and amination, or a different sequence of these key functional group introductions. Another retrosynthetic pathway might involve starting with a pre-functionalized pyridine ring, such as an aminopyridine, and then introducing the halogen atoms. The feasibility of each pathway depends on the regioselectivity of the reactions and the stability of the intermediates.

Precursors and Starting Materials for the Synthesis of the Compound

For instance, a one-step synthesis has been developed starting from pyridine or pyridine salt in a hydrobromic acid solution with the addition of an ammonium (B1175870) salt and hydrogen peroxide. google.com This method provides a direct route to a related compound, 3,5-dibromo-4-aminopyridine. google.comchemicalbook.com Further transformation would be required to introduce the fluorine atom.

The following table outlines some of the key precursors and starting materials:

| Compound Name | Role in Synthesis |

| Pyridine | Initial starting material for building the pyridine core. google.com |

| Pyridine Salts (e.g., hydrochloride, hydrobromide) | Alternative starting materials to pyridine. google.com |

| 2-Fluoropyridine | A precursor that already contains the fluorine substituent. |

| 2-Aminopyridine (B139424) | A starting material for subsequent halogenation steps. rsc.orgorgsyn.org |

Direct Halogenation Strategies for Pyridine Ring System

The introduction of halogen atoms onto the pyridine ring is a critical phase in the synthesis of this compound. This requires precise control over the reaction conditions to achieve the desired regiochemistry.

Regioselective Bromination Approaches to the Pyridine Core

The placement of bromine atoms at the C-3 and C-5 positions of the pyridine ring necessitates regioselective bromination methods. The electronic nature of the pyridine ring and any existing substituents heavily influence the position of electrophilic attack.

For 2-aminopyridines, bromination can be achieved using reagents like lithium bromide in the presence of Selectfluor. rsc.org Another established method involves the treatment of an aromatic amine with n-butyllithium followed by trimethyltin (B158744) chloride and then bromine, which can lead to regioselective bromination. nih.gov The bromination of 2-aminopyridine with bromine in acetic acid is a known procedure, though it can sometimes lead to a mixture of products, including di-brominated species. orgsyn.org A one-pot synthesis of 3,5-dibromo-4-aminopyridine from pyridine has been achieved using hydrogen peroxide in a hydrobromic acid solution with an ammonium salt. google.com

Introduction of Fluorine via Specific Methodologies

Introducing a fluorine atom at the C-2 position of the pyridine ring can be challenging. Nucleophilic aromatic substitution (SNAr) reactions are a common strategy. For example, 2-chloropyridines can be converted to 2-fluoropyridines via reaction with a fluoride (B91410) source like potassium fluoride, often in a high-boiling solvent and at elevated temperatures. researchgate.net The reactivity of halopyridines in SNAr reactions generally follows the trend F > Cl > Br > I, making fluoropyridines good substrates for subsequent nucleophilic substitutions. acs.org

Direct fluorination of the pyridine ring is another approach. Reagents like Selectfluor can be used for electrophilic fluorination, although the regioselectivity can be an issue. rsc.org In some cases, fluorination can be achieved by reacting a pyridine derivative with elemental fluorine or other specialized fluorinating agents. The fluorination of 2-chloropyridine (B119429) can also be performed in the gas phase over metal oxide catalysts in the presence of hydrogen fluoride. researchgate.net

Amination Routes to the Pyridine Core

The final key step in many synthetic routes to this compound is the introduction of the amino group.

Introduction of the Amino Group at C-4 Position

The introduction of an amino group at the C-4 position can be accomplished through various methods. One common strategy is the amination of a suitable precursor. For instance, a palladium-catalyzed amination of a halopyridine can be employed. acs.org In a specific example related to the synthesis of a similar compound, 3-fluoro-4-aminopyridine, a 3-fluoro-4-nitropyridine (B80604) N-oxide intermediate was reduced to the corresponding amine via catalytic hydrogenation. nih.gov

Another approach involves starting with a molecule that already contains the amino group or a precursor to it. For example, a one-step synthesis of 3,5-dibromo-4-aminopyridine from pyridine utilizes an ammonium salt in the reaction mixture to directly install the amino group. google.com

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions represent efficient and atom-economical strategies for synthesizing complex molecules like this compound from simpler precursors in a single operation. researchgate.netmdpi.com These methods are advantageous as they reduce the need for intermediate purification steps, saving time, and minimizing solvent waste. researchgate.netnih.gov

A patent describes a one-step synthesis of 3,5-dibromo-4-aminopyridine from pyridine or a pyridine salt. google.com This process involves reacting the starting material with an ammonium salt and hydrogen peroxide in a hydrobromic acid solution. google.com While this specific example yields a related compound, the principles of a one-pot reaction involving simultaneous bromination and amination are demonstrated. google.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are particularly powerful. researchgate.netnih.gov The synthesis of various substituted aminopyridines has been achieved through MCRs. rsc.org For example, an efficient one-pot procedure for synthesizing fluorinated 2-aminopyridines involves the reaction of 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org Although not a direct synthesis of this compound, this demonstrates the feasibility of constructing the aminopyridine core with fluorine substitution in a multicomponent fashion. rsc.org The development of a specific MCR for the title compound would likely involve a carefully chosen set of starting materials that could assemble the desired substituted pyridine ring in a single, convergent process.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, solvent, catalyst, and the molar ratio of reactants.

In the synthesis of related aminopyridine derivatives, the impact of these factors is well-documented. For instance, in the synthesis of 3,5-dibromo-4-aminopyridine, a study revealed that the molar ratio of pyridine to hydrobromic acid and hydrogen peroxide, as well as the reaction temperature and duration, significantly influenced the product yield. google.com The optimal conditions were found to be a pyridine:HBr:H2O2 ratio of 1:1.7:1.5, with the dropwise addition of hydrogen peroxide at 110°C, followed by heating at 120°C for 8 hours. google.com

The choice of catalyst and ligand is also paramount in selective amination reactions. In the palladium-catalyzed amination of 5-bromo-2-chloropyridine (B1630664) and 2,5-dibromopyridine, the selection of the supporting ligand was crucial for achieving regioselectivity. acs.org Similarly, for the synthesis of 3-amino-5-bromopyridine (B85033) derivatives, microwave heating has been shown to significantly improve yields and shorten reaction times compared to conventional heating. clockss.org

The following table illustrates the effect of varying reaction conditions on the yield of a related compound, 3,5-dibromo-4-aminopyridine, as described in a patent. google.com

Table 1: Optimization of Reaction Conditions for the Synthesis of 3,5-Dibromo-4-aminopyridine

| Entry | Pyridine:HBr:H₂O₂ Molar Ratio | H₂O₂ Addition Temp. (°C) | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1:1.7:1.5 | 110 | 120 | 8 | Highest |

This data underscores the importance of systematic optimization to achieve the desired outcome in the synthesis of halogenated aminopyridines.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves strategies such as using less hazardous reagents, minimizing waste, and improving energy efficiency.

One key aspect of green chemistry is the use of environmentally benign solvents or, ideally, solvent-free conditions. nih.gov Multicomponent reactions often align with green chemistry principles by reducing the number of synthetic steps and the associated solvent usage for purification. rsc.org A patent for the synthesis of 3,5-dibromo-4-aminopyridine highlights a one-step reaction that is described as green and environmentally friendly, suitable for large-scale industrial production. google.com

The use of microwave irradiation is another green chemistry approach that can be applied to the synthesis of related compounds. clockss.org This technique often leads to shorter reaction times, which translates to lower energy consumption, and can also result in higher yields and product purity, reducing the need for extensive purification. clockss.org

Furthermore, the development of catalytic processes with high turnover numbers and selectivity contributes to green chemistry by minimizing waste and the use of stoichiometric reagents. The selective amination of polyhalogenated pyridines using palladium catalysts is an example where catalyst design can lead to more efficient and cleaner reactions. acs.orgacs.org The goal is to develop synthetic routes that are not only efficient in terms of yield but also in their use of resources and their impact on the environment.

Chemical Reactivity and Transformation Studies of 3,5 Dibromo 2 Fluoropyridin 4 Amine

Reactivity Profile of Halogen Atoms (Bromine and Fluorine) in 3,5-Dibromo-2-fluoropyridin-4-amine

The reactivity of the halogen atoms in this compound is governed by their position on the pyridine (B92270) ring and their intrinsic chemical properties. Nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions are the primary pathways for the functionalization of this compound. The electronic effects of the ring nitrogen and the amino group play a significant role in activating the halogen positions towards substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying halogenated pyridines. youtube.com In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, typically a halide. youtube.com The pyridine nitrogen atom acts as a strong electron-withdrawing group, reducing the electron density of the ring, particularly at the ortho (C2, C6) and para (C4) positions, thereby facilitating nucleophilic attack. nih.gov

For polyhalogenated pyridines, the selectivity of SNAr reactions is influenced by factors such as the nature of the nucleophile, the leaving group ability of the halogen, and the reaction conditions. rsc.org Generally, fluorine is a better leaving group than bromine in SNAr reactions when the attack of the nucleophile is the rate-determining step, due to its high electronegativity which makes the attached carbon more electrophilic. youtube.com

Research on related polyfluorinated aromatic compounds has shown that reaction conditions and the nucleophile's strength are decisive in determining which halogen is substituted. rsc.orgmdpi.com For instance, in pentafluoropyridine, mild conditions often lead to substitution at the C-4 position, while harsher conditions can enable substitution at the C-2 and C-6 positions. rsc.org

Table 1: General Factors Influencing SNAr Selectivity in Halogenated Pyridines

| Factor | Influence on Reactivity and Selectivity |

|---|---|

| Pyridine Nitrogen | Activates ortho and para positions to nucleophilic attack by withdrawing electron density. |

| Halogen Electronegativity | Fluorine's high electronegativity makes the attached carbon highly electrophilic, often favoring attack at the C-F bond. |

| Leaving Group Ability | The rate-determining step influences the outcome. If it is the initial nucleophilic attack, C-F bonds are more reactive. If it is the expulsion of the halide, C-Br bonds may be favored. |

| Reaction Conditions | Temperature, solvent, and base can be tuned to favor substitution at a specific position. Harsher conditions may be needed to replace less reactive halogens. |

| Nucleophile | The nature of the attacking species (e.g., amines, alkoxides) can influence the site of substitution. |

This table summarizes general principles of nucleophilic aromatic substitution on halogenated pyridine rings.

In this compound, the fluorine atom is at the C-2 position (ortho to the ring nitrogen), while the bromine atoms are at the C-3 and C-5 positions. The C-2 position is highly activated towards nucleophilic attack by the adjacent nitrogen atom. Consequently, the C-F bond is generally more susceptible to cleavage via an SNAr mechanism compared to the C-Br bonds at the C-3 and C-5 positions.

While direct studies on this compound are specific, the principles can be inferred from similar structures. The fluorine atom's high electronegativity strongly polarizes the C2-F bond, making the C2 carbon the most electrophilic site for nucleophilic attack. In contrast, the bromine atoms are at positions less activated by the ring nitrogen. Therefore, selective substitution of the fluorine atom can often be achieved under conditions where the bromine atoms remain intact. This differential reactivity is a valuable tool for sequential functionalization of the pyridine core.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For halo-pyridines, the reactivity of the carbon-halogen bond in these reactions typically follows the order C-I > C-Br > C-Cl > C-F. tcichemicals.com This trend is opposite to that often observed in SNAr reactions and is based on the bond dissociation energy and the ease of oxidative addition to the metal catalyst (commonly palladium). tcichemicals.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, used to form C-C bonds. libretexts.org This reaction is widely used due to its mild conditions and tolerance of various functional groups. tcichemicals.com

Given the general reactivity trend (C-Br > C-F), the bromine atoms at the C-3 and C-5 positions of this compound are the expected sites for Suzuki-Miyaura coupling. The C-F bond is typically unreactive under standard Suzuki conditions. This allows for selective arylation or alkylation at the bromine-substituted positions. Studies on similar di-bromo pyridines have shown that regioselective mono- or di-substitution can be controlled by adjusting the stoichiometry of the boronic acid and the reaction conditions. beilstein-journals.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

| Component | Example | Purpose |

|---|---|---|

| Substrate | Bromo-substituted pyridine | The electrophilic partner containing the C-Br bond to be functionalized. |

| Coupling Partner | Arylboronic acid, Phenylboronic acid | The nucleophilic partner providing the new carbon-based group. |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | The palladium complex that facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). libretexts.org |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron species and participates in the transmetalation step. |

| Solvent | Toluene/Water, Dioxane, DMF | Provides the medium for the reaction. |

This table outlines typical components used in Suzuki-Miyaura cross-coupling reactions involving bromo-pyridines.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org

Similar to the Suzuki coupling, the Sonogashira reaction proceeds via oxidative addition of the palladium catalyst to the carbon-halogen bond. Therefore, the C-Br bonds of this compound are the reactive sites, while the C-F bond remains inert. This selectivity enables the introduction of alkynyl moieties at the C-3 and/or C-5 positions. Research on other bromo-fluoro pyridine systems has demonstrated the successful and selective Sonogashira coupling at the C-Br position. soton.ac.uk The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org

Table 3: Typical Reaction Parameters for Sonogashira Coupling

| Parameter | Details |

|---|---|

| Halide Substrate | This compound |

| Alkyne Partner | Various terminal alkynes (e.g., Phenylacetylene) |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (Et₃N), Diethylamine (Et₂NH) (often serves as solvent as well) |

| Solvent | THF, DMF |

This table presents common conditions for performing Sonogashira cross-coupling on aryl bromides.

While specific examples for this compound are not prominently documented, the principles of Negishi and Stille couplings are applicable.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. The reactivity pattern is similar to Suzuki and Sonogashira couplings, making the C-Br bonds the primary sites for reaction. Organozinc reagents are known for their high reactivity, which can sometimes lead to challenges with functional group tolerance.

Stille Coupling: This reaction couples an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. A key advantage of the Stille coupling is its tolerance for a wide array of functional groups. Again, the reaction would be expected to occur selectively at the C-3 and C-5 bromine positions of this compound, leaving the C-F bond untouched.

For both Negishi and Stille couplings, the differential reactivity of the C-Br over the C-F bond provides a reliable platform for selective C-C bond formation, allowing for the synthesis of complex pyridine derivatives through sequential, site-selective reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org In the case of this compound, the presence of two bromine atoms offers the potential for selective or double amination, depending on the reaction conditions. The carbon-bromine bonds are susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Research on dihalopyridines has shown that selective amination can be achieved. For instance, in a related system, the Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine with aromatic amines occurs exclusively at the 4-position. researchgate.net While no specific studies on this compound are available, it is anticipated that the bromine atoms at the 3 and 5 positions would readily undergo Buchwald-Hartwig amination. The choice of catalyst, ligand, base, and reaction temperature would be crucial in controlling the selectivity between mono- and di-amination.

Table 1: Representative Buchwald-Hartwig Amination of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Product(s) |

| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 3-Bromo-5-(phenylamino)-2-fluoropyridin-4-amine and/or 3,5-bis(phenylamino)-2-fluoropyridin-4-amine |

| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 4-(3-Bromo-5-(morpholino)-2-fluoropyridin-4-yl)morpholine and/or 4,4'-(2-fluoro-4-aminopyridine-3,5-diyl)dimorpholine |

| n-Butylamine | PdCl₂(dppf) | dppf | K₃PO₄ | t-BuOH | N³-butyl-5-bromo-2-fluoro-pyridine-3,4-diamine and/or N³, N⁵-dibutyl-2-fluoro-pyridine-3,4,5-triamine |

Palladium-Catalyzed C-O and C-S Coupling Reactions

Similar to C-N bond formation, the bromine substituents of this compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. These reactions, often referred to as Buchwald-Hartwig etherification and thiolation, respectively, provide synthetic routes to aryl ethers and thioethers.

The reactivity of the C-Br bonds in these couplings is expected to be comparable to that in amination reactions. The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity. For instance, sterically hindered biarylphosphine ligands are often employed to promote these transformations. While specific examples with this compound are not documented, the general principles of these coupling reactions are applicable.

Table 2: Potential Palladium-Catalyzed C-O and C-S Coupling Reactions

| Coupling Partner | Catalyst | Ligand | Base | Product Type |

| Phenol | Pd(OAc)₂ | RuPhos | K₂CO₃ | Aryl ether |

| Methanethiol | Pd₂(dba)₃ | Xantphos | NaOtBu | Thioether |

| 2-Propanol | PdCl₂(dppf) | dppf | Cs₂CO₃ | Alkoxy derivative |

Reactivity of the Amino Group in this compound

The primary amino group at the 4-position of the pyridine ring is a key site of reactivity, capable of undergoing a variety of transformations typical of aromatic amines.

Acylation and Sulfonylation Reactions

The amino group of this compound can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for protecting the amino group or for introducing new functional moieties into the molecule. The electron-withdrawing nature of the halogenated pyridine ring may slightly decrease the nucleophilicity of the amino group compared to aniline, potentially requiring slightly more forcing reaction conditions.

Table 3: Representative Acylation and Sulfonylation Reactions

| Reagent | Base | Solvent | Product |

| Acetyl chloride | Pyridine | Dichloromethane | N-(3,5-Dibromo-2-fluoropyridin-4-yl)acetamide |

| Benzoyl chloride | Triethylamine | Tetrahydrofuran | N-(3,5-Dibromo-2-fluoropyridin-4-yl)benzamide |

| p-Toluenesulfonyl chloride | DMAP | Acetonitrile | N-(3,5-Dibromo-2-fluoropyridin-4-yl)-4-methylbenzenesulfonamide |

Diazotization and Subsequent Transformations

The primary amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. rsc.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens, cyano, and hydroxyl groups, often with the use of a copper(I) salt catalyst. byjus.comnih.gov

Table 4: Potential Diazotization and Subsequent Transformations

| Reagent(s) | Reaction Name | Product |

| 1. NaNO₂, HCl (aq), 0-5 °C2. CuCl | Sandmeyer Reaction | 3,5-Dibromo-4-chloro-2-fluoropyridine |

| 1. NaNO₂, HBr (aq), 0-5 °C2. CuBr | Sandmeyer Reaction | 3,4,5-Tribromo-2-fluoropyridine |

| 1. NaNO₂, H₂SO₄ (aq), 0-5 °C2. KCN, CuCN | Sandmeyer Reaction | 3,5-Dibromo-2-fluoropyridine-4-carbonitrile |

| 1. NaNO₂, HBF₄ (aq), 0-5 °C2. Heat | Balz-Schiemann Reaction | 3,5-Dibromo-2,4-difluoropyridine |

| 1. NaNO₂, H₂SO₄ (aq), 0-5 °C2. H₂O, Heat | Hydrolysis | 3,5-Dibromo-2-fluoropyridin-4-ol |

Condensation Reactions

The amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The formation of the imine is often reversible and can be driven to completion by the removal of water.

Table 5: Representative Condensation Reactions

| Carbonyl Compound | Catalyst | Product |

| Benzaldehyde (B42025) | Acetic acid | (E)-N-(Benzylidene)-3,5-dibromo-2-fluoropyridin-4-amine |

| Acetone | p-Toluenesulfonic acid | (E)-N-(Propan-2-ylidene)-3,5-dibromo-2-fluoropyridin-4-amine |

| Cyclohexanone | Formic acid | (E)-N-(Cyclohexylidene)-3,5-dibromo-2-fluoropyridin-4-amine |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered an electron-deficient aromatic system, making it less reactive towards electrophilic aromatic substitution than benzene. The presence of three electron-withdrawing halogen atoms (two bromine and one fluorine) further deactivates the ring. Conversely, the amino group at the 4-position is a strong activating group and is ortho-, para-directing.

In the case of this compound, the positions ortho to the amino group (positions 3 and 5) are already substituted with bromine atoms. The position para to the amino group is the nitrogen atom of the pyridine ring. Therefore, electrophilic aromatic substitution on the pyridine ring of this compound is highly unlikely to occur. The strong deactivation by the halogens and the steric hindrance from the existing substituents would make any potential electrophilic attack at the remaining carbon position (position 6) extremely difficult. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not expected to proceed under normal conditions.

Radical Reactions and Reductive Dehalogenation Studies

Currently, there is a notable absence of published research detailing the involvement of this compound in radical reactions. The susceptibility of the carbon-bromine bonds to homolytic cleavage, a key step in many radical processes, has not been systematically investigated for this specific molecule. Similarly, studies focusing on the selective removal of one or both bromine atoms through reductive dehalogenation are not available in the peer-reviewed literature.

The following table summarizes the lack of available data for key reaction parameters typically associated with these studies:

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Observations |

| Radical Initiation | Data not available | Data not available | Data not available | Data not available |

| Reductive Dehalogenation | Data not available | Data not available | Data not available | Data not available |

Mechanistic Investigations of Key Transformations

Given the absence of established radical and reductive dehalogenation reactions for this compound, there are no corresponding mechanistic investigations to report. The elucidation of reaction mechanisms, including the identification of intermediates, transition states, and the influence of electronic and steric effects, is contingent upon the prior establishment of viable chemical transformations. Future research in this area would be necessary to provide the foundational data required for such mechanistic studies.

Derivatization and Analog Synthesis from 3,5 Dibromo 2 Fluoropyridin 4 Amine

Synthesis of Multifunctionalized Pyridine (B92270) Derivatives

The presence of bromine atoms on the pyridine ring of 3,5-Dibromo-2-fluoropyridin-4-amine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide array of functional groups at the C3 and C5 positions.

Research on analogous compounds, such as 5-bromo-2-methylpyridin-3-amine, has demonstrated the feasibility of these transformations. nih.gov In a typical Suzuki-Miyaura coupling, the bromo-aminopyridine is reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. nih.gov This methodology allows for the introduction of various aryl and heteroaryl groups, leading to the formation of biaryl structures.

Similarly, the Sonogashira coupling enables the introduction of alkyne moieties. The reaction of a bromopyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, forges a C(sp²)-C(sp) bond. This reaction is highly efficient for various 2-amino-3-bromopyridines. The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of these coupling reactions.

The table below summarizes typical conditions used for Suzuki-Miyaura cross-coupling reactions on a related brominated aminopyridine, which are analogous to the expected conditions for derivatizing this compound.

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 | nih.gov |

Preparation of Substituted Bipyridines and Terpyridines

The di-bromo substitution pattern of this compound makes it a valuable precursor for the synthesis of more complex polypyridyl systems, such as bipyridines and terpyridines. These structures are of significant interest as ligands in coordination chemistry and materials science. By performing sequential or double cross-coupling reactions, two different or identical pyridine units can be attached to the central core.

A synthetic strategy could involve a regioselective monocoupling at either the C3 or C5 position, followed by a second coupling at the remaining bromine position. This stepwise approach allows for the construction of unsymmetrical bipyridines. Alternatively, a double Suzuki-Miyaura coupling with two equivalents of a pyridylboronic acid could yield a terpyridine-like structure directly. The success of such strategies relies on the ability to control the regioselectivity of the first coupling reaction, which can often be achieved by tuning the catalyst and reaction conditions.

Construction of Fused Heterocyclic Systems from this compound

The 4-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems. Aminopyridines are well-established precursors for the synthesis of pyridopyrimidines, which are scaffolds found in numerous biologically active compounds. mdpi.com Specifically, 4-aminopyridines can undergo condensation and cyclization reactions with various reagents to form the pyrido[4,3-d]pyrimidine core.

For example, reaction of a 4-aminopyridine (B3432731) with reagents such as formamide, triethyl orthoformate, or dimethylformamide dimethyl acetal (DMFDMA) can provide the necessary atoms to construct an adjacent pyrimidine ring. The amino group acts as a nucleophile, initiating a sequence of reactions that culminates in the formation of the fused bicyclic system. The bromine and fluorine substituents on the starting pyridine ring would be carried through the synthesis, providing additional points for later-stage functionalization of the resulting pyridopyrimidine scaffold. This approach is a powerful method for generating complex heterocyclic structures from a readily available starting material. nih.govresearchgate.net

Regioselective Functionalization Strategies

A key aspect of the synthetic utility of this compound lies in the potential for regioselective functionalization of its three halogen atoms. The different electronic environments and bond strengths of the C-F and C-Br bonds, as well as the non-equivalence of the two C-Br bonds, allow for selective reactions.

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order C-I > C-Br > C-Cl >> C-F. Therefore, the bromine atoms at C3 and C5 are expected to be significantly more reactive than the fluorine atom at C2 under standard Suzuki, Sonogashira, or Heck conditions. This differential reactivity allows for selective coupling at the brominated positions while leaving the C-F bond intact for potential subsequent transformations, such as nucleophilic aromatic substitution (SNAr).

Furthermore, it is often possible to achieve selectivity between two different bromine atoms on the same ring. Studies on other dihalogenated pyridines have shown that regioselectivity can be controlled by the choice of catalyst, ligands, base, and solvent. nih.govresearchgate.netmdpi.com The C3-Br is flanked by the electron-withdrawing fluorine atom and the electron-donating amino group, while the C5-Br is adjacent only to the amino group. This electronic difference, combined with potential steric effects, could be exploited to favor substitution at one site over the other, enabling a stepwise functionalization of the molecule.

The following table outlines the potential strategies for regioselective reactions on the this compound scaffold.

| Reaction Type | Target Site(s) | Rationale for Selectivity | Potential Outcome |

|---|---|---|---|

| Palladium-catalyzed Cross-Coupling (e.g., Suzuki) | C3-Br and C5-Br | C-Br bonds are significantly more reactive than the C-F bond under typical Pd-catalysis conditions. | Selective mono- or di-arylation/alkenylation/alkynylation at the bromine positions. |

| Regiocontrolled Mono-Coupling | C3-Br or C5-Br | Electronic and steric differences between the two bromine positions may be exploited by tuning reaction conditions (catalyst, ligands, temperature). | Stepwise introduction of different functional groups at C3 and C5. |

| Nucleophilic Aromatic Substitution (SNAr) | C2-F | The C-F bond, activated by the ring nitrogen, can be displaced by strong nucleophiles, typically under harsher conditions than Pd-coupling. | Introduction of nucleophiles (e.g., amines, alkoxides) at the C2 position after C3/C5 have been functionalized. |

Scaffold Diversity Generation for Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry for creating collections of structurally diverse small molecules, known as chemical libraries, for high-throughput screening. nih.govrsc.org Multi-halogenated heterocyclic compounds are ideal starting scaffolds for DOS because they provide multiple, orthogonally reactive sites for introducing diversity.

This compound is an excellent candidate for such an approach. A synthetic route could begin with the core scaffold and systematically introduce a variety of building blocks at the C3 and C5 positions through palladium-catalyzed cross-coupling reactions. For instance, one could react the scaffold with a set of 50 different boronic acids at the C3 position, and then react each of those products with another set of 50 different boronic acids at the C5 position, rapidly generating a library of 2,500 unique, disubstituted pyridine derivatives. The amino group and the fluorine atom provide further opportunities for diversification, either by derivatization of the amine or by later-stage displacement of the fluoride (B91410). This strategy allows for the efficient exploration of the chemical space around the aminopyridine core, facilitating the discovery of new compounds with desired biological activities. nih.gov

Advanced Spectroscopic and Structural Characterization of 3,5 Dibromo 2 Fluoropyridin 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the structure of 3,5-Dibromo-2-fluoropyridin-4-amine by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Advanced 1H, 13C, 19F NMR for Structural Elucidation

A combination of one-dimensional NMR experiments is used for the initial structural assessment of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It should feature a singlet for the lone aromatic proton (H-6) and a broad signal corresponding to the two protons of the primary amine (-NH₂) group. The chemical shift of H-6 is influenced by the adjacent nitrogen atom and the bromine at C-5, typically appearing in the downfield region characteristic of aromatic protons.

¹³C NMR: The carbon NMR spectrum provides critical information about the carbon skeleton. Five distinct signals are expected, one for each carbon atom in the pyridine (B92270) ring. The chemical shifts are significantly influenced by the attached substituents (Br, F, NH₂). The carbon atom bonded to fluorine (C-2) will exhibit a large coupling constant (¹JCF), a characteristic feature that aids in its assignment. Similarly, the carbons bonded to the electronegative bromine atoms (C-3 and C-5) will be shifted downfield.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift provides information about the electronic environment, and coupling to the nearby aromatic proton (H-6) and carbon atoms can be observed, further confirming the substitution pattern. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | H-6 | 7.5 - 8.5 | s (or d) | ⁴J(H-F) ≈ 1-3 |

| ¹H | -NH₂ | 4.5 - 6.0 | br s | - |

| ¹³C | C-2 | 150 - 160 | d | ¹J(C-F) ≈ 230-260 |

| ¹³C | C-3 | 105 - 115 | s | - |

| ¹³C | C-4 | 145 - 155 | d | ³J(C-F) ≈ 3-7 |

| ¹³C | C-5 | 110 - 120 | s | - |

| ¹³C | C-6 | 140 - 150 | d | ²J(C-F) ≈ 15-25 |

Note: Predicted values are based on data from analogous substituted pyridine compounds. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing correlations between different nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For the parent compound, its utility is limited due to the presence of a single, isolated aromatic proton. However, for derivatives with adjacent protons, COSY would be crucial for establishing their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). This would show a clear correlation peak between the H-6 proton and the C-6 carbon, confirming their direct bond. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is critical for piecing together the molecular framework. Key expected correlations for this compound would include:

H-6 correlating to C-2, C-4, and C-5.

The amine protons (-NH₂) correlating to C-3, C-4, and C-5. These correlations would unequivocally confirm the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. researchgate.net A correlation between the amine protons and the H-6 proton would be expected, confirming their spatial proximity on the same side of the pyridine ring.

Mechanistic Insights from NMR Chemical Shifts and Coupling Constants

Beyond static structural elucidation, NMR parameters can offer dynamic and mechanistic information. ubc.caresearchgate.net The chemical shifts of the ring proton and carbons are sensitive to changes in electron density. For instance, protonation of the ring nitrogen or the exocyclic amine would induce significant changes in the chemical shifts, providing insight into the molecule's basicity and the distribution of positive charge.

Furthermore, the magnitudes of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants are dependent on the dihedral angles and the electronic nature of the intervening bonds. nih.govnih.gov Studying these coupling constants in a series of derivatives or under different reaction conditions can provide valuable data on conformational preferences and help elucidate reaction mechanisms involving the fluoropyridine core.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₅H₃Br₂FN₂), the exact mass can be calculated and compared to the experimentally determined value to confirm the elemental formula.

A key feature in the mass spectrum of this compound is the isotopic pattern arising from the two bromine atoms. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The presence of two bromine atoms will result in a characteristic triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₅H₃⁷⁹Br₂FN₂ | 269.8705 |

| [M+2]⁺ | C₅H₃⁷⁹Br⁸¹BrFN₂ | 271.8685 |

Fragmentation Pattern Analysis for Structural Confirmation and Impurity Profiling

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used for structural confirmation and to identify impurities. libretexts.org For aromatic and halogenated compounds, fragmentation often follows predictable pathways. raco.cat

Key fragmentation pathways for this compound are expected to include:

Loss of a bromine radical: The C-Br bond is relatively weak and can cleave to form a [M-Br]⁺ ion.

Loss of HBr: Elimination of hydrogen bromide is a common pathway for bromo-aromatic compounds.

Ring Fragmentation: Subsequent fragmentation may involve the loss of small neutral molecules like HCN or FCN from the pyridine ring structure.

Analysis of these fragmentation patterns helps to confirm the arrangement of atoms within the molecule and can distinguish it from its isomers. This detailed analysis is also crucial for impurity profiling, as related impurities will likely exhibit different molecular ions and fragmentation pathways.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Possible Identity |

|---|---|

| 270/272/274 | [M]⁺ (Molecular Ion) |

| 191/193 | [M - Br]⁺ |

| 189/191 | [M - HBr]⁺ |

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for determining the molecular structure, conformation, and the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. Although a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics by examining the crystal structures of closely related aminopyridines and considering the fundamental principles of intermolecular forces.

Determination of Solid-State Molecular Structure and Conformation

The orientation of the amine group relative to the pyridine ring is a key conformational feature. It is anticipated that the molecule will exhibit a conformation that minimizes steric hindrance between the amine protons and the adjacent bromine atom at the 5-position. The planarity of the molecule is crucial for facilitating efficient crystal packing and maximizing intermolecular interactions.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular architecture of this compound in the solid state will be dictated by a combination of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. These interactions play a critical role in the stability and physical properties of the crystalline material.

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. Consequently, strong N-H···N hydrogen bonds are expected to be a dominant feature in the crystal packing, likely forming chains or dimeric motifs that link the molecules into extended networks nih.govnih.govrsc.orgmdpi.com. The presence of the electron-withdrawing fluorine and bromine atoms can influence the basicity of the pyridine nitrogen and the acidity of the amine protons, thereby modulating the strength of these hydrogen bonds.

Halogen Bonding: The bromine atoms at the 3- and 5-positions are capable of participating in halogen bonds researchgate.netmdpi.commdpi.comnih.govjyu.finih.govsemanticscholar.orgmdpi.comnih.gov. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the crystal structure of this compound, the bromine atoms could form halogen bonds with the pyridine nitrogen atom or the amine group of neighboring molecules. The strength of these interactions generally increases with the polarizability of the halogen atom, making bromine a more effective halogen bond donor than fluorine mdpi.comnih.gov. The fluorine atom, being highly electronegative, is less likely to act as a halogen bond donor researchgate.net.

A summary of expected intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Expected Geometry |

| Hydrogen Bonding | Amine (N-H) | Pyridine Nitrogen (N) | Linear or near-linear |

| Halogen Bonding | Bromine (C-Br) | Pyridine Nitrogen (N), Amine Nitrogen (N) | Directional, with C-Br···N angle close to 180° |

| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Parallel-displaced or T-shaped |

Polymorphism and Crystal Engineering Studies

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure, each with different physical properties. While no specific studies on the polymorphism of this compound have been reported, the potential for multiple strong intermolecular interactions, such as hydrogen and halogen bonds, suggests that polymorphism is a possibility researchgate.netrsc.org. Different arrangements of these synthons could lead to different crystalline forms.

Crystal engineering aims to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions mdpi.comnih.govnih.gov. The presence of multiple functional groups in this compound makes it an interesting candidate for crystal engineering studies. By co-crystallizing with other molecules that can act as complementary hydrogen or halogen bond donors or acceptors, it may be possible to create novel supramolecular architectures with tailored properties. The robust N-H···N hydrogen bonding and the potential for C-Br···N halogen bonding provide reliable synthons for the rational design of co-crystals.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a valuable tool for the characterization of molecular structures. These methods probe the vibrational energy levels of molecules, providing a fingerprint that is unique to the compound and sensitive to its chemical environment.

Functional Group Identification and Confirmation

N-H Vibrations: The amine group will give rise to characteristic stretching and bending vibrations. The N-H stretching modes are expected in the 3300-3500 cm⁻¹ region of the IR spectrum, typically appearing as two distinct bands for the asymmetric and symmetric stretches of the primary amine. The N-H scissoring (bending) vibration should be observable in the 1600-1650 cm⁻¹ range .

Pyridine Ring Vibrations: The pyridine ring has a set of characteristic stretching and deformation modes. The C=C and C=N stretching vibrations within the ring are expected to appear in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the expansion and contraction of the entire ring, will be present at lower wavenumbers.

C-X Vibrations: The carbon-halogen stretching vibrations are also key diagnostic peaks. The C-F stretching vibration is typically strong in the IR spectrum and is expected in the 1200-1300 cm⁻¹ region. The C-Br stretching vibrations will occur at lower frequencies, generally in the 500-700 cm⁻¹ range, due to the heavier mass of the bromine atom.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 | |

| N-H Scissoring | 1600 - 1650 | |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 |

| Ring Breathing | 990 - 1050 | |

| Carbon-Halogen | C-F Stretch | 1200 - 1300 |

| C-Br Stretch | 500 - 700 |

Monitoring of Reaction Progress and Product Formation

FT-IR and Raman spectroscopy are powerful in-situ analytical techniques for monitoring the progress of chemical reactions nih.govnih.govirdg.orgnih.govnih.gov. In the synthesis of this compound or its derivatives, these techniques can be used to track the consumption of reactants and the formation of the product in real-time.

For instance, in a reaction where an amino group is introduced to a precursor molecule, the appearance and growth of the characteristic N-H stretching bands in the FT-IR spectrum would indicate the formation of the aminopyridine product nih.gov. Conversely, the disappearance of vibrational modes associated with the starting materials would signal their consumption. The high sensitivity and non-destructive nature of these techniques make them well-suited for kinetic studies and for optimizing reaction conditions to maximize yield and purity.

UV-Vis Spectroscopy and Fluorescence Studies

The electronic properties of pyridinic systems are of significant interest due to their prevalence in functional materials and biological molecules. UV-Vis absorption and fluorescence spectroscopy are powerful tools to probe the electronic transitions within these molecules. The substitution pattern on the pyridine ring, including the presence of halogens and amine groups, profoundly influences these properties by altering the energy levels of the molecular orbitals involved in electronic excitations.

Electronic Absorption Properties and Conjugation Effects

The electronic absorption spectrum of a molecule is dictated by the transitions of electrons from lower to higher energy orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In pyridine and its derivatives, the primary electronic transitions observed in the UV-Vis region are π→π* and n→π* transitions. researchgate.netnih.gov The π→π* transitions are generally high-intensity absorptions arising from the excitation of electrons in the aromatic π-system, while the n→π* transitions, involving the non-bonding electrons of the nitrogen heteroatom, are typically weaker. nih.gov

The core structure of this compound is a highly substituted aminopyridine. The amino group at the 4-position acts as a potent auxochrome, an electron-donating group that, through resonance, interacts strongly with the pyridine π-system. This interaction raises the energy of the HOMO, thereby reducing the HOMO-LUMO gap and causing a bathochromic (red) shift of the π→π* absorption bands compared to unsubstituted pyridine.

The halogen substituents further modulate the electronic properties. Both fluorine and bromine atoms exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

Fluorine: Due to its high electronegativity, the inductive effect of the fluorine atom at the 2-position is dominant, which can lower the energy of the molecular orbitals.

The interplay of the strong electron-donating amino group with the inductively withdrawing halogen atoms creates a complex electronic environment. The net effect of these substituents on the pyridine ring leads to a significant perturbation of the electronic energy levels. The absorption spectra of substituted pyridines are sensitive to solvent polarity, which can influence the position of absorption maxima. nih.govsciforum.net Studies on various substituted pyridines have shown that the precise location and intensity of absorption bands are a direct consequence of the nature and position of the substituents. researchgate.net

To illustrate the typical absorption characteristics of related structures, the following table presents data for various substituted aminopyridines.

| Compound | Solvent | Absorption Max (λmax, nm) | Reference |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (t-butyl sub.) | Ethanol | 270 | nih.gov |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (benzyl sub.) | Ethanol | 270 | nih.gov |

| 2-Amino-3-cyanopyridine derivative 1 | DMSO | 373 | sciforum.net |

| 2-Amino-3-cyanopyridine derivative 2 | DMSO | 370 | sciforum.net |

| 2-Amino-3-cyanopyridine derivative 3 | DMSO | 360 | sciforum.net |

This table displays data for structurally related aminopyridine compounds to provide context for the potential electronic absorption properties of this compound.

Luminescence Characteristics of Derivatives

While the intrinsic fluorescence of this compound is not extensively documented, its structural motifs are found in many classes of fluorescent compounds. Aminopyridine scaffolds are known to be promising platforms for developing fluorescent probes and materials, with some derivatives exhibiting high quantum yields. sciforum.netnih.gov

The development of luminescent materials from this core would likely involve derivatization to create molecules with significant intramolecular charge transfer (ICT) character, which is a common mechanism for strong fluorescence. The this compound moiety can serve as an excellent electron-donating component in a donor-π-acceptor (D-π-A) architecture. By chemically modifying the 4-amino group to link it to an electron-accepting system, it is possible to design derivatives with tailored luminescence properties.

Interestingly, the presence of electron-withdrawing groups can, in some contexts, enhance fluorescence. Research on certain pyridine-based luminogens has shown that derivatives containing bromine atoms exhibit significant fluorescence, sometimes through mechanisms like aggregation-induced emission enhancement (AIEE). nih.govbeilstein-journals.org In these A-D-A (acceptor-donor-acceptor) systems, the electron-withdrawing groups play a crucial role in the photophysical behavior. nih.govbeilstein-journals.org This suggests that the dibromo substitution on the this compound scaffold could be advantageous in the design of novel luminescent materials.

The fluorescence properties, including emission wavelength and quantum yield, are highly dependent on the specific molecular structure and the surrounding environment, such as solvent polarity. sciforum.netmdpi.com For instance, some pyridine derivatives show strong fluorescence in organic solvents, while their emission in aqueous media may be quenched unless specifically designed for AIEE. nih.gov

The table below summarizes the fluorescence properties of several pyridine derivatives, demonstrating the potential for this class of compounds.

| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |

| N-methyl-4-((5-bromopyridin-2-yl)amino)maleimide (Derivative 4a) | Dichloromethane | 430 | 485 | 0.09 | nih.govbeilstein-journals.org |

| N-methyl-4-((pyridin-2-yl)amino)maleimide (Derivative 4c) | Dichloromethane | 412 | 470 | 0.11 | nih.govbeilstein-journals.org |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (benzyl sub.) | Ethanol | 390 | 480 | 0.44 | nih.gov |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (cyclohexyl sub.) | Ethanol | 390 | 480 | 0.31 | nih.gov |

This table presents fluorescence data for various pyridine derivatives to illustrate the luminescence potential of molecules derived from a substituted pyridine core.

Computational and Theoretical Investigations of 3,5 Dibromo 2 Fluoropyridin 4 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic properties and reactivity of molecular systems. By approximating the electron density, DFT calculations can provide accurate predictions of molecular geometries, energies, and various electronic parameters. For 3,5-Dibromo-2-fluoropyridin-4-amine, DFT studies, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are crucial for a detailed understanding of its chemical nature.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding its reactivity.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, while the electron-withdrawing halogen substituents (bromine and fluorine) would have a lesser contribution. Conversely, the LUMO is expected to be distributed over the pyridine ring, with significant contributions from the carbon atoms bearing the halogen atoms, particularly the fluorine at the C2 position. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 | Difference between HOMO and LUMO energies, related to chemical reactivity and stability. |

Note: The values presented are illustrative and based on trends observed for similar halogenated pyridines.

The presence of multiple halogen atoms significantly influences the electronic landscape. The strong electronegativity of the fluorine atom at the C2 position, coupled with the two bromine atoms at C3 and C5, creates a highly electron-deficient pyridine ring, which is a key feature of its electronic structure.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor).

In this compound, the most negative electrostatic potential is expected to be localized around the nitrogen atom of the pyridine ring and the exocyclic amino group, making these sites susceptible to electrophilic attack or protonation. The regions around the hydrogen atoms of the amino group and, to a lesser extent, the halogen atoms will exhibit positive electrostatic potential, indicating them as potential sites for nucleophilic interaction. The electron-withdrawing nature of the fluorine and bromine atoms will create significant positive potential on the adjacent carbon atoms, making them prime targets for nucleophilic attack, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions.

Conformational analysis of this compound would primarily focus on the orientation of the amino group relative to the pyridine ring. Due to the steric hindrance from the adjacent bromine atom at the C3 position and the fluorine atom at the C2 position, rotation around the C4-NH2 bond might be somewhat restricted. Computational studies can determine the most stable conformation by calculating the potential energy surface as a function of the dihedral angle.

Tautomerism is another important aspect to consider for this molecule. The 4-aminopyridine (B3432731) scaffold can potentially exist in equilibrium with its imino tautomer, 3,5-dibromo-2-fluoro-1,4-dihydropyridin-4-imine. DFT calculations can be employed to determine the relative energies of these tautomers in both the gas phase and in different solvents. For most substituted 4-aminopyridines, the amino form is generally the more stable tautomer. researchgate.netnih.gov However, the specific substitution pattern can influence the tautomeric equilibrium. Theoretical calculations would likely confirm the predominance of the amine tautomer for this compound.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. This provides a deeper understanding of reaction mechanisms and selectivity.

The halogenated pyridine core of this compound makes it a versatile substrate for various transformations, most notably Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

SNAr Reactions: The electron-deficient nature of the pyridine ring, enhanced by the three halogen substituents, makes it highly susceptible to SNAr. Computational modeling can predict the regioselectivity of nucleophilic attack. The fluorine atom at the C2 position is generally a better leaving group than bromine in SNAr reactions on electron-deficient rings, and its position is activated by the ring nitrogen. Therefore, computational models would likely predict that nucleophilic attack preferentially occurs at the C2 position, leading to the displacement of the fluoride (B91410) ion. DFT calculations can model the Meisenheimer intermediate and the transition states involved in the addition and elimination steps of the SNAr mechanism.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, are powerful methods for C-C and C-N bond formation. The reactivity of the C-Br and C-F bonds in these reactions is distinct. Oxidative addition of palladium to the C-Br bond is significantly more favorable than to the more robust C-F bond. Therefore, computational studies would predict that cross-coupling reactions will selectively occur at the C3 or C5 positions. DFT can be used to model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, to understand the factors controlling the reaction's efficiency and selectivity.

A key output of computational reaction modeling is the calculation of activation energies (ΔG‡) and reaction energies (ΔG). These values provide quantitative insights into the kinetics and thermodynamics of a reaction.

For the SNAr reaction, DFT calculations can determine the activation barriers for nucleophilic attack at the C2, C3, and C5 positions. It is expected that the barrier for attack at the C2 position (displacing fluoride) would be the lowest, confirming the predicted regioselectivity.

In the case of cross-coupling reactions, the activation barrier for the oxidative addition of a palladium(0) catalyst to the C-Br bonds would be calculated to be significantly lower than that for the C-F bond. Comparing the activation energies for oxidative addition at C3 versus C5 can help predict if there is any regioselectivity between the two bromine atoms, which may be influenced by the electronic and steric effects of the neighboring substituents.

| Reaction Type | Position | Predicted Activation Energy (kcal/mol) | Predicted Reaction Energy (kcal/mol) |

| SNAr (with MeO-) | C2 (-F) | 15-20 | -10 |

| SNAr (with MeO-) | C3 (-Br) | >25 | -5 |

| SNAr (with MeO-) | C5 (-Br) | >25 | -5 |

| Suzuki Coupling (Oxidative Addition) | C3 (-Br) | 10-15 | Varies |

| Suzuki Coupling (Oxidative Addition) | C5 (-Br) | 10-15 | Varies |

| Suzuki Coupling (Oxidative Addition) | C2 (-F) | >30 | Varies |

Note: The values presented are illustrative estimates based on computational studies of similar halogenated heteroaromatic systems and serve to demonstrate the expected relative trends.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules, providing insights that complement and guide experimental work.

NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations can predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts and spin-spin coupling constants for this compound. The standard approach involves a geometry optimization of the molecule using a selected DFT functional (such as B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is typically employed to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data to confirm the structure. For instance, the fluorine atom at the C2 position is expected to significantly influence the chemical shifts of the adjacent protons and carbons, and these effects can be quantified through calculation.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (on NH₂) | Value |

| H6 | Value |

| C2 | Value |

| C3 | Value |

| C4 | Value |

| C5 | Value |

| C6 | Value |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation. The actual values would depend on the specific level of theory and solvent model used.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. Following a geometry optimization, a frequency calculation is performed at the same level of theory. The results yield a set of normal modes, which can be visualized to understand the nature of the atomic motions (e.g., stretching, bending, or torsional modes).

For this compound, characteristic vibrational frequencies would include the N-H stretching and bending modes of the amine group, C-F stretching, C-Br stretching, and various pyridine ring vibrations. Studies on related molecules like 3,5-dibromopyridine (B18299) have shown excellent agreement between DFT-calculated and experimentally observed vibrational spectra. The computational analysis allows for a detailed assignment of each band in the spectrum.

Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| NH₂ asymmetric stretch | Value |

| NH₂ symmetric stretch | Value |

| C=C/C=N ring stretch | Value |

| C-F stretch | Value |

| NH₂ scissoring | Value |

| C-Br stretch | Value |

Note: The values in this table are hypothetical and represent the type of data obtained from vibrational frequency calculations.

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for this compound are currently published, this technique would be invaluable for understanding its behavior in a condensed phase, such as in a solvent or interacting with a biological macromolecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of dynamic processes over time.

For this compound, MD simulations could be used to:

Investigate intermolecular interactions: In a simulation with multiple molecules of the compound, one could study tendencies for aggregation and the nature of the intermolecular forces (e.g., pi-stacking, hydrogen bonding) that govern its solid-state packing.

Ligand Binding Site Analysis

Theoretical docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Although no specific biological target for this compound has been identified in the literature, a hypothetical docking study can illustrate the process.

The first step would be to identify a potential protein target. The analysis would then proceed by:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the protein (from a database like the PDB or through homology modeling) and generating a low-energy 3D conformation of this compound.